Product packaging for (R)-(-)-Acryloyl-2,10-camphorsultam(Cat. No.:CAS No. 94594-91-9)

(R)-(-)-Acryloyl-2,10-camphorsultam

Cat. No.: B3068983
CAS No.: 94594-91-9
M. Wt: 269.36 g/mol
InChI Key: QYWKUFBZHFLMBU-GIPNMCIBSA-N
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Description

Overview of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comthieme-connect.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis, a field dedicated to the selective production of a specific stereoisomer of a chiral molecule. wikipedia.orgfrontiersin.org

Significance in Stereoselective Transformations for Complex Chiral Molecules

Many biologically active molecules, particularly pharmaceuticals, exist as a single enantiomer, and the other may be inactive or even harmful. wikipedia.org Chiral auxiliaries are instrumental in the synthesis of these complex, enantiomerically pure compounds. sigmaaldrich.com By creating a chiral environment around the reacting center, auxiliaries guide the formation of one stereoisomer over another, a process known as stereoselective transformation. numberanalytics.com This control is crucial for producing compounds with the desired biological activity and minimizing potential side effects. The use of chiral auxiliaries allows for high levels of stereoselectivity in a variety of reactions, including aldol (B89426) reactions, alkylations, and cycloadditions. numberanalytics.com

Fundamental Role in the Asymmetric Synthesis of Carbon-Carbon Bonds with High Stereoselectivity

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, essential for building the molecular skeletons of countless organic molecules. nih.gov Achieving this with high stereoselectivity is a significant challenge. Chiral auxiliaries play a pivotal role in asymmetric C-C bond formation. nih.govacs.org By being temporarily incorporated into one of the reacting partners, the auxiliary dictates the facial selectivity of the approach of the other reactant, leading to the preferential formation of one diastereomer. numberanalytics.com This diastereomeric intermediate can then be purified, and subsequent removal of the auxiliary yields an enantiomerically enriched product. This method has proven to be highly effective and reliable for the synthesis of chiral molecules. thieme-connect.com

Historical Development and Evolution of Camphorsultam-Derived Auxiliaries

The development of camphorsultam-based chiral auxiliaries represents a significant milestone in asymmetric synthesis. Their rigid and predictable nature has made them invaluable tools for chemists.

Origins of Oppolzer's Camphorsultam (Bornanesultam) as a Chiral Inducer

Camphorsultam, also known as Oppolzer's sultam, was pioneered by Wolfgang Oppolzer and his colleagues. wikipedia.org It is synthesized from camphor (B46023), a naturally occurring and readily available chiral starting material. wikipedia.org Oppolzer's group developed an efficient synthesis using lithium aluminum hydride for the stereoselective reduction of a camphorsulfonylimine precursor, which exclusively produces the desired exo isomer due to steric hindrance. wikipedia.orgorgsyn.org The resulting sultam possesses a rigid bicyclic structure that effectively shields one face of a prochiral group attached to the nitrogen atom, thereby directing incoming reagents to the opposite face with high selectivity. wikipedia.orgresearchgate.net This predictable stereochemical control made Oppolzer's camphorsultam a widely adopted chiral auxiliary. researchgate.net

Prominence of Acryloyl Derivatives in Contemporary Asymmetric Synthesis

The attachment of an acryloyl group to the nitrogen atom of the camphorsultam scaffold gives rise to acryloyl camphorsultam derivatives, such as (R)-(-)-Acryloyl-2,10-camphorsultam. These derivatives have become particularly prominent in modern asymmetric synthesis due to the versatility of the acryloyl group as a reactive handle in a variety of important chemical transformations. researchgate.net The electron-withdrawing nature of the acryloyl group makes it an excellent dienophile in Diels-Alder reactions and a proficient Michael acceptor in conjugate additions. rsc.orgresearchgate.net The combination of the reliable stereodirecting ability of the camphorsultam core with the synthetic utility of the acryloyl moiety has made these derivatives powerful tools for constructing complex chiral molecules with high diastereomeric excess, often exceeding 99%.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO3S B3068983 (R)-(-)-Acryloyl-2,10-camphorsultam CAS No. 94594-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h4,9-10H,1,5-8H2,2-3H3/t9-,10-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWKUFBZHFLMBU-GIPNMCIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]13CS(=O)(=O)N([C@@H]3C2)C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107953
Record name 1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94594-91-9
Record name 1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94594-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for R Acryloyl 2,10 Camphorsultam and Its Precursors

Synthetic Pathways to 2,10-Camphorsultam

The foundational structure, 2,10-camphorsultam, also known as Oppolzer's sultam, is synthesized through the reduction of (-)-(camphorsulfonyl)imine. orgsyn.orgwikipedia.org This transformation can be achieved through several reductive methods, each with its own set of conditions and outcomes.

Catalytic Hydrogenation of (−)-(Camphorsulfonyl)imine over Raney Nickel

The original method for synthesizing 2,10-camphorsultam involved the catalytic hydrogenation of (−)-(camphorsulfonyl)imine using Raney nickel as the catalyst. orgsyn.orgwikipedia.org Raney nickel is a versatile and widely used catalyst in reductive transformations of organic compounds. mdma.ch This method, while effective, has largely been superseded by hydride reduction protocols due to advancements in reaction efficiency and stereoselectivity. wikipedia.org The activity of Raney nickel catalysts can be influenced by the presence of nitrogen-containing compounds, which can act as poisons and significantly decrease the catalyst's effectiveness. researchgate.net

Lithium Aluminum Hydride Reduction Protocols for Sultam Synthesis

Modern preparations of 2,10-camphorsultam predominantly utilize lithium aluminum hydride (LiAlH₄) for the reduction of (−)-(camphorsulfonyl)imine. orgsyn.orgwikipedia.org LiAlH₄ is a powerful reducing agent capable of converting a wide range of functional groups, including imines, to their corresponding amines. wikipedia.orgscientificupdate.commasterorganicchemistry.com This method is highly stereoselective, exclusively producing the desired exo isomer due to steric hindrance from a methyl group on the camphor (B46023) skeleton. wikipedia.org

The reaction is typically carried out in an ether-based solvent, such as tetrahydrofuran (B95107) (THF). orgsyn.orgscientificupdate.com However, a notable drawback is the low solubility of the resulting sultam in THF, which historically required large volumes of solvent. orgsyn.org

Methodological Advancements in Precursor Synthesis (e.g., Soxhlet Extraction for Solvent Reduction)

Following the reduction, the reaction is quenched, and the product is isolated through extraction and crystallization. A typical procedure involves hydrolyzing the unreacted LiAlH₄ with hydrochloric acid, followed by extraction with methylene (B1212753) chloride. orgsyn.org The crude product can then be purified by crystallization from ethanol (B145695) to yield the pure (−)-2,10-camphorsultam. orgsyn.org

Acryloylation Procedures for the Introduction of the Acryloyl Moiety

The final step in the synthesis of (R)-(-)-Acryloyl-2,10-camphorsultam is the attachment of the acryloyl group to the nitrogen atom of the 2,10-camphorsultam precursor. This is achieved through an acylation reaction.

Specific Acylation Techniques and Reagents Employed

The most common method for acryloylation is the reaction of 2,10-camphorsultam with acryloyl chloride. Acryloyl chloride is a derivative of acrylic acid and serves as a reactive acylating agent. google.com The reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.net Dichloromethane (B109758) is often used as the solvent for this reaction. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

To ensure high yield and purity of the final product, the reaction conditions for the acryloylation step are carefully controlled. The reaction is often conducted at low temperatures to enhance selectivity and minimize side reactions. After the reaction is complete, the excess acryloyl chloride can be hydrolyzed to acrylic acid by the addition of a base like sodium hydroxide (B78521), which facilitates its removal from the organic product phase. researchgate.net The final this compound is then purified, typically through chromatographic methods.

Mechanistic Principles of Chiral Induction and Stereocontrol by R Acryloyl 2,10 Camphorsultam

Fundamental Mechanisms of Diastereoselectivity Induction

The core principle behind the efficacy of (R)-(-)-Acryloyl-2,10-camphorsultam lies in its ability to create a transient diastereomeric intermediate where one face of the reactive acryloyl group is effectively blocked. This facial bias is the primary determinant of the stereochemical outcome of the reaction.

This compound exerts powerful stereochemical control in reactions that form new carbon-carbon bonds, such as cycloadditions and conjugate additions. researchgate.net In Lewis acid-promoted Diels-Alder reactions, for instance, the N-acryloyl derivative serves as a chiral dienophile. researchgate.net The camphor-based sultam framework provides a sterically demanding environment that shields one of the two faces of the double bond. This forces the incoming diene to attack from the less hindered face, resulting in the formation of cycloadducts with a high degree of diastereoselectivity, often exceeding 95:5. researchgate.net

Similarly, in Michael additions, the acryloyl group functions as a chiral Michael acceptor. Nucleophiles, such as organocuprates or enolates, preferentially add to the β-position of the double bond from the sterically accessible face, leading to products with high enantiomeric excess after cleavage of the auxiliary. The rigid camphor (B46023) skeleton minimizes conformational flexibility, which prevents competing reaction pathways and ensures a consistent stereochemical outcome.

The differentiation between the two prochiral faces (Re and Si faces) of the acryloyl double bond is achieved through a combination of steric hindrance and electronic effects, often mediated by a Lewis acid. The sultam auxiliary contains two potential Lewis basic sites: the carbonyl oxygen of the acryloyl group and one of the sulfonyl oxygens. In the presence of a Lewis acid (e.g., Et₂AlCl, TiCl₄), a bidentate chelate is formed.

This chelation locks the N-acryloyl group into a rigid conformation where the double bond is oriented in a specific and predictable manner relative to the bulky camphor scaffold. For the (R)-sultam derivative, this conformation effectively exposes the Re face of the alkene to nucleophilic attack or cycloaddition while the bulky camphor structure, particularly the gem-dimethyl groups, sterically shields the Si face. This enforced facial bias is the key to the high levels of asymmetric induction observed in its reactions. acs.org

Conformational Analysis and Predictive Stereochemical Models

The predictability of the stereochemical outcomes is rooted in the well-understood conformational preferences of the N-acryloyl sultam adducts.

In the absence of a chelating agent, the N-C(O) bond can exhibit rotational freedom. However, upon coordination with a Lewis acid, the system adopts a highly ordered and rigid conformation. X-ray crystallographic studies of related N-enoyl sultam-Lewis acid complexes have confirmed a preferred conformation where the Lewis acid is chelated by both the carbonyl oxygen and the syn-disposed sulfonyl oxygen. researchgate.net This chelation forces the α,β-unsaturated carbonyl system into a planar, s-trans conformation. This rigid structure ensures that the Cα-Cβ bond is oriented away from the camphor ring, minimizing steric repulsion and presenting one face for reaction. acs.org

The observed high diastereoselectivity can be rationalized by a clear stereochemical model based on the Lewis acid-chelated intermediate. In this model for the (R)-sultam, the rigid chelate structure orients the acryloyl moiety such that the C-8 methyl groups of the camphor skeleton effectively block the Si face of the double bond. Consequently, an approaching reactant (e.g., a diene or a nucleophile) is directed to the exposed Re face.

This model successfully predicts the absolute configuration of the major diastereomer formed in numerous carbon-carbon bond-forming reactions. For example, in the Diels-Alder reaction between this compound and cyclopentadiene (B3395910), the exo face of the diene attacks the Re face of the dienophile, leading to the predictable formation of the (2R)-adduct.

Table 1: Diastereoselectivity in Lewis Acid-Promoted Diels-Alder Reactions

DieneLewis AcidTemperature (°C)Diastereomeric Excess (d.e.)
CyclopentadieneEt₂AlCl-78>98%
1,3-ButadieneEt₂AlCl-7890%
IsopreneTiCl₄-7896%

This table presents typical results for Diels-Alder reactions involving N-acryloyl camphorsultam, demonstrating the high levels of stereocontrol achieved. Data adapted from reference researchgate.net.

Auxiliary Cleavage and Product Recovery Strategies

A crucial advantage of the camphorsultam auxiliary is that it can be removed under various conditions without racemization of the newly formed stereocenter, yielding the desired enantiomerically pure product. The choice of cleavage method depends on the desired functional group in the final product.

Common strategies for auxiliary cleavage include:

Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) cleaves the amide bond to furnish the corresponding primary alcohol.

Saponification: Basic hydrolysis, often using lithium hydroxide (B78521) (LiOH) in the presence of hydrogen peroxide (H₂O₂), cleaves the auxiliary to yield the carboxylic acid.

Transesterification: Acid- or base-catalyzed alcoholysis (e.g., NaOMe in MeOH) can convert the amide into the corresponding methyl ester or other esters.

Thiolate Cleavage: An aluminum thiobenzyloxy "ate" complex has also been shown to be an efficient reagent for the removal of the camphorsultam auxiliary. researchgate.net

The recovery of the chiral auxiliary is often efficient, allowing it to be recycled for future use, which adds to its practical value in synthesis.

Methods for Efficient and Versatile Removal of the Auxiliary Group

The removal of the 2,10-camphorsultam auxiliary is a crucial step in asymmetric synthesis, designed to liberate the desired enantiomerically enriched product. The robust nature of the sultam amide linkage allows for a variety of cleavage conditions, which can be tailored to the specific substrate and desired final product functionality (e.g., carboxylic acid, ester, or alcohol).

Common methods for the cleavage of the N-acyl-camphorsultam involve hydrolysis under either acidic or basic conditions. For instance, after a reaction, the resulting product-auxiliary adduct can be treated to yield the final product. One documented procedure involves cautious hydrolysis using hydrochloric acid to break down any unreacted reagents and facilitate the separation of the chiral auxiliary from the desired product. orgsyn.org

The versatility of cleavage is demonstrated by the range of reagents that can be employed. While simple hydrolysis yields the carboxylic acid, other methods can lead to different functional groups directly.

Table 1: Selected Reagents for Camphorsultam Auxiliary Cleavage

Desired Product Cleavage Reagent(s) Reference
Carboxylic Acid Lithium hydroxide orgsyn.org
Carboxylic Acid Hydrochloric acid orgsyn.org
Ester Sodium methoxide (B1231860) in methanol -

The choice of reagent is critical and depends on the stability of the main product to the reaction conditions. For example, lithium aluminum hydride, a powerful reducing agent, can be used to directly reduce the amide to an alcohol, offering a direct route to chiral alcohols. orgsyn.org

Maintenance of Enantiomeric Purity in the Final Products

A fundamental requirement for any chiral auxiliary is that its removal must not compromise the enantiomeric purity of the product it helped to create. The methods used to cleave the 2,10-camphorsultam auxiliary are generally selected for their mildness and high efficiency, ensuring that the newly formed stereocenter remains intact.

The stability of the camphor-based framework and the specific conditions of the cleavage reaction are key to preventing epimerization or racemization of the final product. The success of this process is evident in the high enantiomeric excess (ee) or diastereomeric excess (de) values, often exceeding 99%, reported in reactions employing this auxiliary.

The integrity of the chiral auxiliary itself after cleavage and recovery also serves as an indirect indicator of the maintenance of purity in the main product. Studies on the recycling of camphorsultam have shown that the recovered auxiliary maintains a very high enantiomeric ratio. For example, in one continuous flow process, the recovered (R)-camphorsultam showed an enantiomeric ratio of 98:2 (R:S), confirming that the cleavage and recovery process did not induce significant racemization of the auxiliary. semanticscholar.org This stability implies that the conditions are mild enough to not affect the stereocenter of the product from which it was cleaved.

Practical Considerations for Auxiliary Recovery and Recyclability

The economic viability of using a chiral auxiliary on a larger scale often depends on its efficient recovery and reuse. sciencenet.cn (R)-(-)-2,10-Camphorsultam is a crystalline solid, which facilitates its purification and recovery. wikipedia.org

A typical recovery process following an aqueous workup involves several steps:

Acidification: The aqueous layer containing the auxiliary is acidified, often with concentrated hydrochloric acid, to a pH below 1. semanticscholar.org This protonates the sulfonamide nitrogen, making the auxiliary less soluble in the aqueous phase.

Extraction: The acidified aqueous solution is then extracted with an organic solvent, such as dichloromethane (B109758) or methylene (B1212753) chloride. orgsyn.orgsemanticscholar.org

Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate) and the solvent is removed by rotary evaporation. orgsyn.orgsemanticscholar.org This yields the crude auxiliary.

Recrystallization: The crude sultam is then purified by recrystallization, typically from ethanol (B145695) or hexanes, to yield the pure chiral auxiliary as white needles or a crystalline solid, ready for reuse. orgsyn.orgsemanticscholar.org

The efficiency of this recovery process is often high, making the use of camphorsultam more cost-effective. Research on continuous flow processes has demonstrated excellent recovery rates.

Table 2: Representative Recovery Yields of 2,10-Camphorsultam

Process Crude Recovery Yield Recrystallized Yield Enantiomeric Ratio (R:S) Reference
Batch Process 71% 54% 98:2 semanticscholar.org
Continuous Flow 72% 46% 92:8 (S:R)* semanticscholar.org

*This entry refers to the recovery of the (S)-enantiomer in a separate experiment.

These high recovery yields and the preservation of enantiomeric purity underscore the practical utility of 2,10-camphorsultam as a recyclable chiral auxiliary in modern asymmetric synthesis. semanticscholar.org

Applications of R Acryloyl 2,10 Camphorsultam in Asymmetric Organic Synthesis

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. (R)-(-)-Acryloyl-2,10-camphorsultam has proven to be an invaluable tool in this field, facilitating a range of asymmetric reactions with high diastereoselectivity.

In the Diels-Alder reaction, a cornerstone of cycloaddition chemistry, this compound functions as a highly effective chiral dienophile. Its rigid structure effectively dictates the direction of approach of the incoming diene, leading to the formation of cyclohexene (B86901) rings with a high degree of stereocontrol. orgsyn.org The stereochemical outcome is largely influenced by the conformation of the N-acryloyl moiety, which is controlled by the bulky camphor (B46023) backbone. Lewis acid catalysis is often employed to enhance both the reactivity of the dienophile and the diastereoselectivity of the reaction. The resulting cycloadducts can be cleanly hydrolyzed to furnish enantiomerically enriched carboxylic acids, with the chiral auxiliary being recovered for reuse.

Research has shown that the reaction of N-acryloyl-camphorsultam with various dienes, such as cyclopentadiene (B3395910) and isoprene, in the presence of Lewis acids like diethylaluminum chloride (Et₂AlCl) or titanium tetrachloride (TiCl₄), proceeds with excellent diastereoselectivity, often exceeding 95% diastereomeric excess (d.e.). The stereocontrol arises from the preferred s-cis conformation of the acryloyl group, which, under the influence of the Lewis acid chelated to the carbonyl and sulfonyl oxygens, presents a highly shielded face to the incoming diene.

DieneLewis AcidSolventTemp (°C)Diastereomeric Excess (d.e.)
CyclopentadieneEt₂AlClCH₂Cl₂-78>95%
IsopreneEt₂AlClCH₂Cl₂-7890%
1,3-ButadieneTiCl₄CH₂Cl₂-7896%

This table presents typical results for the Diels-Alder reaction using this compound as a dienophile, demonstrating the high levels of diastereoselectivity achieved.

While this compound itself is an α,β-unsaturated system, the corresponding saturated N-acyl derivatives are widely used in asymmetric aldol (B89426) reactions. The camphorsultam auxiliary exerts powerful stereocontrol over the formation of enolates and their subsequent reaction with aldehydes. Treatment of an N-propionyl camphorsultam with a base like lithium diisopropylamide (LDA) or a boron reagent such as dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine generates a specific Z-enolate. This enolate is conformationally locked due to the steric influence of the camphor group. The subsequent addition to an aldehyde proceeds through a chair-like transition state, leading to the predictable formation of one specific stereoisomer of the aldol adduct. The stereochemistry of the newly formed hydroxyl and methyl centers is reliably controlled by the auxiliary.

The high diastereoselectivity observed in these reactions makes camphorsultam-mediated aldol additions a valuable method for constructing complex acyclic molecules with multiple stereocenters. The auxiliary can be removed under mild conditions, yielding chiral β-hydroxy acids, esters, or alcohols.

This compound serves as an excellent Michael acceptor in asymmetric conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the acryloyl system. masterorganicchemistry.com The steric bulk of the camphorsultam auxiliary effectively blocks one face of the double bond, directing the incoming nucleophile to the opposite side with high selectivity. wikipedia.org A wide variety of nucleophiles, including organocuprates (Gilman reagents), thiols, and enamines, can be used to generate a new carbon-carbon or carbon-heteroatom bond at the β-position. masterorganicchemistry.com

The resulting products contain a new stereocenter, the configuration of which is dictated by the (R)-camphorsultam. For instance, the addition of lithium dibutylcuprate to this compound proceeds with high diastereoselectivity. After the addition, the resulting enolate can be protonated or trapped with an electrophile, and the auxiliary can be cleaved to provide the enantiomerically enriched product. This method is a reliable route to β-substituted carboxylic acid derivatives. orgsyn.org

Nucleophile (Michael Donor)ConditionsDiastereomeric Excess (d.e.)
(CH₃)₂CuLiTHF, -78 °C98%
PhSH, DBUCH₂Cl₂>90%
Pyrrolidine Enamine of CyclohexanoneToluene, 0 °C to rt95%

This table illustrates the high diastereoselectivity achieved in the Michael addition to this compound with various nucleophiles.

The camphorsultam auxiliary is a cornerstone for controlling stereochemistry during the formation of α-substituted chiral carboxylic acid derivatives through the alkylation of enolates.

The enolates derived from N-acyl camphorsultams, such as those formed after a conjugate addition to this compound, can be alkylated with high diastereoselectivity. The resident chiral auxiliary shields one face of the enolate, forcing the alkylating agent (e.g., an alkyl halide) to approach from the less hindered side. The stereochemical outcome is highly predictable. For example, the enolate formed from the addition of a nucleophile to the acryloyl sultam can be subsequently treated with an alkyl halide, like methyl iodide, to introduce a second substituent. The rigid conformation of the sultam-enolate complex ensures that this alkylation occurs with excellent stereocontrol relative to the first-formed stereocenter.

A more general and widely used application involves the α-alkylation of saturated N-acyl-2,10-camphorsultams. These substrates are readily prepared by reacting the camphorsultam with a desired acyl chloride. Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), generates a conformationally rigid Z-enolate. This enolate then reacts with an electrophile, typically an alkyl halide, from the sterically accessible α-face, opposite the bulky sulfonyl group. This process allows for the synthesis of α-substituted carboxylic acids with very high enantiomeric purity after removal of the auxiliary. researchgate.net The reaction has been shown to be effective for a wide range of alkylating agents, including primary and secondary alkyl halides, benzyl (B1604629) halides, and allyl halides, consistently affording high yields and diastereoselectivities, often greater than 98% d.e. researchgate.net

Asymmetric Alkylation Reactions:

Asymmetric α-Allylation Reactions

This compound serves as an effective chiral auxiliary in directing the stereochemical outcome of α-allylation reactions. The rigid camphor backbone provides a well-defined chiral environment, enabling high levels of stereocontrol in the formation of new carbon-carbon bonds at the α-position of the acryloyl moiety. These reactions are crucial for the synthesis of complex molecules with defined stereocenters.

The general approach involves the generation of an enolate from the N-acryloyl camphorsultam, which then reacts with an electrophilic allyl source. The steric hindrance imposed by the camphorsultam directs the incoming electrophile to one face of the enolate, resulting in a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary group yields the enantiomerically enriched α-allylated product.

Claisen Rearrangements and Stereoselective Outcomes.wikipedia.orgmdpi.com

The use of camphorsultam derivatives, including this compound, extends to asymmetric Claisen rearrangements, a powerful tool for stereoselective carbon-carbon bond formation. wikipedia.orgmdpi.com The inherent chirality of the camphorsultam auxiliary effectively controls the facial selectivity of the glpbio.comglpbio.com-sigmatropic rearrangement, leading to products with high enantiopurity.

In a typical application, a substrate is prepared where the this compound is attached to a molecule poised to undergo a Claisen rearrangement. The rigid conformation of the camphorsultam dictates the stereochemical course of the reaction, often resulting in excellent diastereoselectivity. For instance, the rearrangement of an allyl vinyl ether derivative attached to the camphorsultam proceeds through a highly ordered, chair-like transition state, with the bulky sultam moiety effectively shielding one face of the molecule. This steric control forces the rearrangement to occur from the opposite face, thereby establishing a new stereocenter with a predictable configuration.

Reactant Conditions Product Diastereomeric Excess (d.e.)
Geraniol-derived substrate with Oppolzer's camphorsultamLewis acid catalysisAsymmetric Claisen rearrangement productGood stereoselectivity

Asymmetric Heteroatom-Functionalization Reactions

This compound is instrumental in a range of asymmetric heteroatom-functionalization reactions, where a heteroatom is introduced into an organic molecule with stereocontrol.

Stereocontrolled Oxidation and Reduction Reactions.wikipedia.org

The camphorsultam auxiliary has proven effective in directing stereocontrolled oxidation and reduction reactions. The rigid bicyclic structure of the camphorsultam creates a chiral environment that influences the approach of reagents to the reactive site, leading to high levels of asymmetric induction.

In the context of reductions, the N-enoyl derivatives of camphorsultam can be stereoselectively reduced to the corresponding saturated alkanoic acid derivatives. Similarly, the enolates derived from these systems can be oxidized to afford α-hydroxy derivatives with high diastereoselectivity. The stereochemical outcome is dictated by the conformation of the enolate-metal complex, which is influenced by the steric bulk of the camphorsultam.

Asymmetric Amination Reactions.sigmaaldrich.com

Asymmetric amination reactions, which involve the introduction of a nitrogen-containing group to a molecule, can be effectively controlled using this compound. The methodology typically involves the reaction of an enolate, generated from the N-acryloyl camphorsultam, with an electrophilic nitrogen source.

The stereoselectivity of the reaction is governed by the steric hindrance provided by the camphorsultam auxiliary, which directs the approach of the aminating agent. This leads to the formation of a new carbon-nitrogen bond with a high degree of stereocontrol. The resulting β-amino acid derivatives are valuable building blocks in the synthesis of peptides, pharmaceuticals, and other biologically active molecules.

Enantioselective Fluorination via N-Fluoro Derivatives.orgsyn.orgnih.gov

The development of electrophilic fluorinating reagents has enabled the synthesis of N-fluoro derivatives of camphorsultam. orgsyn.orgnih.gov These N-fluoro-2,10-camphorsultam reagents have emerged as effective tools for enantioselective fluorination reactions. orgsyn.org They can transfer a fluorine atom to a nucleophilic substrate with high stereoselectivity.

The mechanism involves the attack of a nucleophile, such as an enolate, on the electrophilic fluorine atom of the N-fluoro-camphorsultam. The chiral scaffold of the camphorsultam directs the approach of the nucleophile, resulting in the formation of one enantiomer of the fluorinated product in excess. This method has been successfully applied to the fluorination of various substrates, including β-ketoesters, oxindoles, and benzofuranones, with good to excellent enantioselectivities. rsc.org

Substrate Fluorinating Reagent Catalyst/Conditions Enantiomeric Excess (ee)
β-Ketoesters(1S)-(−)-N-trifluoromethylthio-2,10-camphorsultam derivativesBaseGood to excellent
Oxindoles(1S)-(−)-N-trifluoromethylthio-2,10-camphorsultam derivativesBaseGood to excellent
Benzofuranones(1S)-(−)-N-trifluoromethylthio-2,10-camphorsultam derivativesBaseGood to excellent
α-Cyano estersN-Fluorobenzenesulfonimide (NFSI)Cationic palladium complex85–99%
3-(2-Arylacetyl)-2-thiazolidinonesN-Fluorobenzenesulfonimide (NFSI)DBFOX-Ph/Ni(ClO₄)₂·6H₂OGood

Diverse Asymmetric Cycloaddition Reactions.wikipedia.orgbenchchem.comnih.gov

This compound is a highly effective dienophile in asymmetric Diels-Alder reactions. orgsyn.org Its rigid bicyclic framework and the presence of the acryloyl group, which can coordinate with Lewis acids, allow for excellent stereocontrol, often leading to diastereomeric excess values up to 99%. The stereochemical outcome of these [4+2] cycloaddition reactions is highly predictable, making it a valuable tool for the synthesis of complex cyclic systems.

Furthermore, the use of camphorsultam has been extended to [2+2] cycloaddition reactions. For instance, ruthenium-catalyzed [2+2] cycloadditions between bicyclic alkenes and chiral aryl-substituted acetylenic acyl camphorsultam alkynes have been reported. nih.gov X-ray crystallographic analysis of the products confirmed that these cycloadditions proceed with exclusive exo-selectivity. nih.gov

In another example, phosphine-catalyzed (3+2) cycloadditions of alkynoates with α-alkylated electron-deficient alkenes bearing Oppolzer's camphorsultam have been developed for the asymmetric synthesis of cyclopentene (B43876) compounds containing all-carbon quaternary stereocenters. These reactions exhibit high to excellent diastereoselectivities and complete regioselectivities.

Cycloaddition Type Reactants Catalyst/Conditions Key Features
Diels-Alder [4+2]This compound (as dienophile) and various dienesLewis AcidUp to 99% d.e.
[2+2] CycloadditionBicyclic alkenes and aryl-substituted acetylenic acyl camphorsultam alkynesRuthenium catalystExclusively exo-selectivity
(3+2) CycloadditionAlkynoates and α-alkylated electron-deficient alkenes with Oppolzer's camphorsultamPhosphine catalystHigh diastereoselectivity and regioselectivity

Synthesis of Enantiomerically Pure Building Blocks and Complex Molecules

The reliability of this compound in controlling stereochemistry makes it a cornerstone in the multi-step synthesis of complex chiral molecules and valuable enantiopure building blocks.

Preparation of Enantiomerically Pure β-Substituted Carboxylic Acids and Diols

Oppolzer's camphorsultam is a well-established chiral auxiliary for the synthesis of enantiomerically pure β-substituted carboxylic acids and diols. orgsyn.org The general strategy involves the conjugate addition of organometallic reagents to the α,β-unsaturated system of N-enoyl camphorsultams, such as this compound. The stereochemical outcome of this addition is controlled by the auxiliary. After the addition reaction, the resulting saturated amide can be hydrolyzed to yield the corresponding enantiomerically enriched carboxylic acid. Subsequent reduction of this carboxylic acid or its ester derivative furnishes the enantiopure diol. orgsyn.org

Stereoselective Synthesis of Δ2-Isoxazolines

The chiral auxiliary (-)-2,10-camphorsultam has been successfully employed in the stereoselective synthesis of Δ2-isoxazolines. orgsyn.org This is typically achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an N-acryloyl camphorsultam. The facial selectivity of the cycloaddition is dictated by the chiral auxiliary, leading to the formation of the isoxazoline (B3343090) ring with a high degree of stereocontrol. The resulting N-acyl camphorsultam-isoxazoline adduct can then be processed to remove the auxiliary, yielding an enantiomerically enriched Δ2-isoxazoline, a valuable heterocyclic building block in organic synthesis. orgsyn.org

Synthesis of Enantiopure Constrained Amino Acids

Fused sultams, including those derived from camphor, are valuable as chiral auxiliaries in the synthesis of enantiopure amino acids. unimi.it While direct examples using the acryloyl derivative for constrained amino acids are specific, the underlying principle involves using the camphorsultam scaffold to direct bond-forming reactions. For instance, in the synthesis of conformationally constrained amino acids like cyclopropane-based analogues, asymmetric cyclopropanation is a key step. researchgate.net The camphorsultam auxiliary attached to a suitable substrate directs the stereoselective formation of the cyclopropane (B1198618) ring. Subsequent chemical modifications and cleavage of the auxiliary yield the target enantiopure constrained amino acid, a class of molecules with significant applications in medicinal chemistry due to their rigid structures. researchgate.net

Asymmetric Synthesis of α-Methylcysteine and its Derivatives

An efficient asymmetric synthesis of both (S)- and (R)-N-Fmoc-S-trityl-α-methylcysteine has been developed using camphorsultam as a chiral auxiliary. sigmaaldrich.comresearchgate.net The process begins with the acylation of (1R)-(+)-2,10-camphorsultam or (1S)-(-)-2,10-camphorsultam with ethyl 2-phenylthiazoline 4-carboxylate. sigmaaldrich.comresearchgate.net The resulting N-acyl camphorsultam derivatives are then subjected to stereoselective alkylation. sigmaaldrich.comresearchgate.net Specifically, treatment with n-butyllithium (n-BuLi) to form an enolate, followed by the addition of methyl iodide (MeI), leads to methylation. sigmaaldrich.comresearchgate.net The alkylation occurs stereoselectively from the beta-face of the molecule. sigmaaldrich.comresearchgate.net Following alkylation, acidic hydrolysis cleaves the auxiliary and opens the thiazoline (B8809763) ring to afford the desired α-methylcysteine derivative. sigmaaldrich.comresearchgate.net Using (1R)-(+)-2,10-camphorsultam leads to (S)-α-methylcysteine, while the (1S)-(-) enantiomer of the auxiliary yields (R)-α-methylcysteine. sigmaaldrich.comresearchgate.net

AuxiliaryProduct ConfigurationReference
(1R)-(+)-2,10-Camphorsultam(S)-α-methylcysteine sigmaaldrich.comresearchgate.net
(1S)-(-)-2,10-Camphorsultam(R)-α-methylcysteine sigmaaldrich.comresearchgate.net

Advanced Methodologies and Derivatization Strategies Utilizing R Acryloyl 2,10 Camphorsultam

Structural Modifications of the Camphorsultam Scaffold for Enhanced Induction

The rigid bicyclic structure of camphorsultam provides a reliable platform for inducing stereoselectivity in chemical reactions. wikipedia.org However, to broaden its applicability and enhance its efficacy, researchers have explored various structural modifications of the core scaffold. These strategies range from the synthesis of novel derivatives to detailed investigations into the relationship between the auxiliary's structure and the stereochemical outcome of a reaction.

Design and Synthesis of Novel Camphorsultam Derivatives

The design and synthesis of new chiral auxiliaries are driven by the need for improved performance in asymmetric synthesis. researchgate.net A key strategy involves creating libraries of structurally diverse derivatives from a common chiral precursor, such as camphor (B46023). nih.gov For instance, starting from commercially available (1S)-(+)-ketopinic acid, a derivative of camphor, a series of 18 different regio- and stereo-isomeric 1,2-, 1,3-, and 1,4-diamines have been synthesized. nih.gov This process involves multi-step synthetic sequences, including transformations like the Curtius rearrangement to introduce amino functionalities at various positions on the camphor skeleton. nih.gov

These synthetic efforts are not random but are guided by principles of structural modification aimed at fine-tuning the steric and electronic properties of the auxiliary. nih.gov By systematically altering the substitution pattern and the relative stereochemistry (exo/endo isomerism) of functional groups on the camphor framework, it is possible to create a range of auxiliaries with potentially tailored capabilities for specific reaction types. nih.gov These novel derivatives can then be evaluated as chiral auxiliaries or as precursors for new classes of organocatalysts. nih.gov

Investigation of Structure-Stereoselectivity Relationships

For decades, the high degree of stereoselectivity observed when using camphorsultam auxiliaries was attributed to a chelation model, where a metal cation coordinates to both the carbonyl oxygen and a sulfonyl oxygen, creating a rigid structure that sterically blocks one face of the enolate from the incoming electrophile. nih.gov However, recent and more detailed investigations using a combination of spectroscopic methods, X-ray crystallography, kinetic analysis, and density functional theory (DFT) calculations have challenged this long-held belief. nih.gov

These studies on N-acyl camphorsultam enolates (Oppolzer enolates) revealed that the origins of stereoselectivity are more complex. It is now understood that the directing influence stems not primarily from metal chelation, but from inherent stereoelectronic preferences imparted by the sulfonyl group of the sultam ring. nih.gov The alkylating agent is guided to the exo-face of the camphor scaffold due to these electronic effects, combined with the conformational rigidity provided by the camphor core. The chirality within the sultam ring itself, rather than just the steric bulk of the camphor methyl groups, plays the crucial role in determining the facial selectivity of the reaction. The specific structure of the enolates in solution can vary significantly depending on the substrate, solvent, and counterion, forming different aggregates such as monomers, dimers, or tetramers, which also influences reactivity. nih.gov

Integration into Hybrid Catalytic-Auxiliary Asymmetric Systems

While chiral auxiliaries are powerful tools on their own, their integration into systems that also employ a catalyst can lead to highly efficient and selective transformations. This synergistic approach, known as auxiliary-assisted catalysis, combines the directing power of the auxiliary with the rate acceleration of a catalyst. Furthermore, the well-defined chiral environment of the camphorsultam framework has inspired the design of novel ligands for asymmetric catalysis.

Auxiliary-Assisted Catalysis Concepts

Auxiliary-assisted catalysis represents a powerful strategy in modern organic synthesis. In this approach, the chiral auxiliary attached to the substrate works in concert with a chiral or achiral catalyst to control the stereochemical outcome of a reaction. A notable example is the gold(I)-catalyzed stereoselective cascade cyclization of 1,5-enynes, which utilizes Oppolzer's camphorsultam as the chiral auxiliary. researchgate.netresearchgate.net In this system, a commercially available gold(I) catalyst promotes the cyclization, while the camphorsultam auxiliary attached to the enyne substrate directs the stereochemistry of the transformation, leading to the formation of enantioenriched spirocyclic ketones in high yields and with excellent enantiomeric ratios. researchgate.net

Another successful implementation is the use of camphorsultam in Lewis acid-catalyzed asymmetric Diels-Alder reactions. chemrxiv.org The N-acryloyl derivative of camphorsultam acts as the dienophile. The presence of a Lewis acid catalyst activates the dienophile and, in cooperation with the chiral auxiliary, governs the facial selectivity of the [4+2] cycloaddition, resulting in the desired enantiomer of the norbornene product. chemrxiv.org

Below is a table detailing the results of a gold(I)-catalyzed cyclization of 1,5-enynes using a camphorsultam auxiliary, demonstrating the high level of stereocontrol achieved.

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Ratio (er)
15239893:7
23239694:6
33-208596:4
4323886:94
Reaction performed with the enantiomeric camphorsultam auxiliary to obtain the opposite product enantiomer.
Data sourced from reference researchgate.net.

Design of Ligands Inspired by Camphorsultam Frameworks

The inherent rigidity and well-defined stereochemistry of the camphor skeleton make it a "privileged" chiral building block. nih.gov This has inspired the design and synthesis of a wide array of chiral ligands for asymmetric metal catalysis. rsc.orgrsc.org The strategy involves attaching coordinating groups, such as pyridines or phosphines, to the camphor framework to create ligands that can bind to a metal center and create a chiral catalytic environment. rsc.orgnih.gov

These ligands can be broadly categorized into two groups: those where the camphor unit is fused to a heterocyclic coordinating ring (e.g., annulated to a pyridine (B92270) ring), and those where a coordinating group is attached as a pendant on the camphor backbone. rsc.org For example, camphor-based pyridine ligands have been successfully applied in asymmetric reactions including allylic oxidations and carbonyl additions. rsc.org In a different approach, camphor-derived diamines have been synthesized and subsequently converted into noncovalent bifunctional thiourea (B124793) organocatalysts. nih.gov These catalysts have proven effective in promoting asymmetric Michael additions, demonstrating how the camphor scaffold can be incorporated into non-metallic catalytic systems. nih.gov This transition from using the scaffold as a temporary auxiliary to incorporating it as a permanent part of a ligand or organocatalyst represents a sophisticated evolution in asymmetric synthesis. nih.govresearchgate.net

Applications in Enantioresolution and Absolute Configuration Determination

Beyond its role in directing stereoselective reactions, (R)-(-)-Acryloyl-2,10-camphorsultam and its parent auxiliary are invaluable tools for the analysis of chiral molecules. They are frequently employed as "chiral probes" for the separation of enantiomers (enantioresolution) and the unambiguous determination of their absolute stereochemistry. wikipedia.org

The fundamental principle involves the covalent derivatization of a racemic mixture of a target compound, such as a carboxylic acid, with the enantiomerically pure camphorsultam auxiliary. tcichemicals.comresearchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Because diastereomers have different physical properties, they can be separated using standard chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC) on a normal silica (B1680970) gel column. tcichemicals.comresearchgate.net

Once the diastereomers are separated, the absolute configuration of the original enantiomers can be determined. A definitive method for this is single-crystal X-ray crystallography. tcichemicals.comresearchgate.net By obtaining a suitable crystal of one of the separated diastereomers and analyzing its structure, the precise three-dimensional arrangement of atoms can be established. Since the absolute configuration of the camphorsultam portion is already known, the configuration of the attached chiral molecule can be assigned unequivocally. tcichemicals.com This method has been successfully applied to determine the absolute stereochemistry of numerous carboxylic acids. researchgate.net The strategy has also been extended to other functional groups, such as alcohols, by using specifically designed linkers, like phthalic acid, that connect the alcohol to the camphorsultam auxiliary. tcichemicals.com

Diastereomeric Amide Formation for Enantioresolution of Carboxylic Acids

A significant application of this compound lies in its use as a chiral resolving agent for carboxylic acids. The reaction between the chiral sultam and a racemic carboxylic acid results in the formation of a mixture of diastereomeric amides. These diastereomers possess distinct physical and chemical properties, which allows for their separation using standard chromatographic techniques such as high-performance liquid chromatography (HPLC) on silica gel. tcichemicals.com

The efficiency of this resolution process stems from the structural rigidity of the camphorsultam moiety, which often leads to significant differences in the chromatographic retention times of the resulting diastereomers. tcichemicals.com Once separated, the individual diastereomers can be subjected to cleavage reactions to recover the enantiomerically pure carboxylic acids. A common method for cleaving the amide bond is through reduction with reagents like lithium aluminum hydride (LiAlH₄), which yields the corresponding primary alcohol that can then be oxidized back to the enantiopure carboxylic acid. tcichemicals.com

Utility in Unambiguous Determination of Absolute Configuration

Beyond enantioresolution, the formation of diastereomeric amides with this compound serves as a powerful method for the unambiguous determination of the absolute configuration of chiral carboxylic acids. tcichemicals.com By comparing the spectroscopic data, particularly ¹H NMR spectra, of the separated diastereomeric amides, it is often possible to assign the absolute stereochemistry of the original carboxylic acid. unimi.it This is based on the predictable shielding and deshielding effects of the camphor-derived auxiliary on the protons of the acid moiety.

Furthermore, the known absolute configuration of the (R)-(-)-2,10-camphorsultam auxiliary provides a fixed reference point. Once the spatial relationship between the auxiliary and the carboxylic acid in a specific diastereomer is established, typically through techniques like Nuclear Overhauser Effect (NOE) spectroscopy or X-ray crystallography, the absolute configuration of the acid can be definitively assigned. researchgate.net

Advantages of Diastereomeric Amide Crystallinity for X-ray Crystallography

A distinct advantage of using 2,10-camphorsultam derivatives for enantioresolution and configurational assignment is the high crystallinity of the resulting diastereomeric amides. tcichemicals.com These amides have a strong tendency to form well-ordered, single crystals suitable for X-ray crystallographic analysis. tcichemicals.com This is a crucial feature, as obtaining single crystals is often a bottleneck in determining the three-dimensional structure of molecules.

The rigid and bulky nature of the camphorsultam scaffold facilitates crystal lattice formation, increasing the probability of obtaining high-quality crystals. This property is invaluable for unequivocally determining the absolute configuration of the attached carboxylic acid through single-crystal X-ray diffraction. tcichemicals.com

Application of the Bijvoet Method for Absolute Configuration Determination (due to Sulfur Atom)

The presence of a sulfur atom within the camphorsultam framework provides an additional and powerful tool for the determination of absolute configuration via X-ray crystallography: the Bijvoet method. This technique relies on the anomalous dispersion of X-rays by heavier atoms, such as sulfur.

When a crystal containing a chiral molecule with a sufficiently heavy atom is irradiated with X-rays of an appropriate wavelength, the intensities of Friedel pairs (reflections hkl and -h-k-l) are no longer equal. This difference in intensity, known as the Bijvoet difference, is dependent on the absolute configuration of the molecule. By analyzing these intensity differences, the absolute stereochemistry of the molecule can be determined with a high degree of confidence. The sulfur atom in the camphorsultam auxiliary acts as the anomalous scatterer, making this method applicable to the diastereomeric amides formed with carboxylic acids.

Computational and Spectroscopic Insights into R Acryloyl 2,10 Camphorsultam Chemistry

Computational Studies (e.g., DFT) for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the complex mechanisms of asymmetric reactions. By modeling the electronic structure and energy of molecules, researchers can gain insight into the factors governing stereoselectivity.

Transition State Analysis in Asymmetric Inductions

The stereochemical outcome of a reaction is determined at the transition state—the highest energy point along the reaction coordinate. For reactions utilizing (R)-(-)-Acryloyl-2,10-camphorsultam, two or more diastereomeric transition states are possible, each leading to a different stereoisomer of the product. DFT calculations are used to locate and compute the energies of these competing transition states.

The high stereoselectivity observed in reactions with camphorsultam auxiliaries is attributed to significant energy differences between these diastereomeric transition states. wikipedia.org The rigid sultam structure sterically hinders one face of the acryloyl C=C double bond. The preferred transition state is one that minimizes steric repulsion between the incoming reactant and the bulky camphor (B46023) skeleton. Non-covalent interactions, such as stabilizing interactions between the sulfonyl group and the reacting partners, also play a crucial role and can be modeled computationally.

Energy Profile Determination of Diastereoselective Pathways

A complete understanding of a reaction requires mapping the entire energy profile, from reactants to products, including all intermediates and transition states. By calculating the potential energy surface, computational models can trace the lowest energy pathway for the reaction. auremn.org.br When two diastereomeric products can be formed, DFT is used to construct separate energy profiles for each pathway.

The difference in the activation energies (ΔG‡) between the two competing pathways directly correlates to the ratio of the resulting diastereomers. A larger energy difference implies higher diastereoselectivity. These computational models allow chemists to rationalize why a particular stereoisomer is favored and to predict how changes in reactants, catalysts (like Lewis acids coordinating to the carbonyl oxygen), or conditions might affect the stereochemical outcome.

Table 1: Hypothetical Energy Profile Data for a Diastereoselective Reaction This table illustrates how computational data can predict stereochemical outcomes. The lower activation energy for Pathway A indicates that the formation of Diastereomer A is kinetically favored.

ParameterPathway A (exo approach)Pathway B (endo approach)Comment
Transition State Energy (TS_A)20.5 kcal/mol-Lower activation energy makes this the major pathway.
Activation Energy (ΔG‡_A)15.2 kcal/mol-
Transition State Energy (TS_B)-23.8 kcal/molHigher activation energy due to steric clash with the sultam ring.
Activation Energy (ΔG‡_B)-18.5 kcal/mol
Predicted ProductDiastereomer ADiastereomer BPathway A leads to the major product.

Spectroscopic Characterization of Key Intermediates

Spectroscopic techniques are vital for identifying the structures of reactants, products, and any observable intermediates, providing experimental validation for computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure and conformation of molecules in solution. auremn.org.brresearchgate.net For this compound, ¹H and ¹³C NMR spectra confirm the covalent attachment of the acryloyl group to the sultam nitrogen.

Key spectral features include:

Acryloyl Protons: The vinyl protons of the acryloyl group appear as a distinct set of signals in the ¹H NMR spectrum, typically between 5.5 and 7.0 ppm, with characteristic coupling constants that reveal their geometric arrangement.

Camphorsultam Protons: The rigid camphor framework gives rise to a complex but well-defined pattern of signals. The proton at the C2 position, adjacent to the nitrogen, is particularly sensitive to the conformation around the N-acyl bond. springernature.com

Conformational Analysis: The conformation of the N-acyl bond (s-cis vs. s-trans) is critical for directing the stereochemical course of reactions. This conformation can often be deduced from Nuclear Overhauser Effect (NOE) experiments, which measure through-space interactions between protons. mdpi.com Low-temperature NMR studies can also "freeze out" different conformers, allowing for their individual characterization. auremn.org.br

Table 2: Characteristic NMR Chemical Shifts (δ) in CDCl₃ This table provides representative chemical shift ranges for the key functional groups in the title compound, aiding in its structural verification.

GroupNucleusApproximate Chemical Shift (ppm)Notes
Acryloyl Moiety¹H (Vinyl)5.8 - 6.8Complex multiplet structure due to geminal and cis/trans couplings.
¹³C (C=O)~165Amide carbonyl, deshielded.
¹³C (C=C)128 - 132Alkene carbons.
Camphorsultam Core¹H (CH-SO₂)~3.5Proton alpha to the sulfonyl group.
¹³C (Quaternary C)47 - 55Bridgehead carbons of the camphor skeleton.
¹³C (Methyl)~20Gem-dimethyl groups.

Infrared (IR) Spectroscopy for Functional Group Analysis relevant to Reaction Progress

IR spectroscopy is an effective technique for monitoring the progress of a reaction by observing the appearance and disappearance of specific functional groups. youtube.com It is particularly useful when conducted in-line using attenuated total reflectance (ATR) probes, which can provide real-time data without the need for sampling. rsc.orgresearchgate.net

In the synthesis of this compound from its parent sultam, one would monitor:

Disappearance of the N-H stretching vibration of the starting camphorsultam (around 3300 cm⁻¹).

Appearance of the strong amide C=O stretch of the product (typically 1650-1690 cm⁻¹).

Appearance of the C=C alkene stretch (around 1610-1640 cm⁻¹).

During a subsequent reaction, such as a Diels-Alder cycloaddition, the key change would be the disappearance of the C=C absorption band as the acryloyl double bond is consumed. libretexts.org

Table 3: Key IR Frequencies for Reaction Monitoring This table highlights the diagnostic IR absorption bands used to track the conversion of the parent sultam to the acryloyl derivative and its subsequent consumption in a reaction.

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Relevance
Sultam N-HStretch~3300Present in starting material; disappears upon acylation.
Amide C=OStretch1650 - 1690Absent in starting material; appears in product. Strong intensity.
Alkene C=CStretch1610 - 1640Absent in starting material; appears in product; disappears during subsequent reaction (e.g., cycloaddition).
Sulfonyl S=OAsymmetric & Symmetric Stretch1320-1350 & 1130-1160Present in both reactant and product; serves as a constant reference point.

Molecular Modeling and Dynamics Simulations

While DFT calculations focus on static structures and transition states, molecular modeling and molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules. researchgate.net For this compound, MD simulations can model the conformational flexibility of the molecule over time.

These simulations are crucial for understanding:

Conformational Preferences: They can map the relative populations of different conformers, such as the s-cis and s-trans arrangement of the acryloyl group, which is fundamental to its stereodirecting ability.

Solvent Effects: MD can explicitly include solvent molecules to model how the solvent environment influences the conformation and reactivity of the chiral auxiliary.

Reactant Docking: Simulations can model the approach of a reactant to the chiral dienophile, visualizing the steric interactions that lead to facial selectivity and providing a dynamic picture that complements the static transition state analysis from DFT.

By combining the energetic insights from DFT with the dynamic and conformational information from MD and validating both with spectroscopic data from NMR and IR, a comprehensive and robust model of the chemical behavior of this compound can be developed.

Comparative Analysis of R Acryloyl 2,10 Camphorsultam with Other Chiral Auxiliaries

Advantages and Limitations Relative to Alternative Chiral Auxiliaries

The selection of a chiral auxiliary is a critical decision in planning an asymmetric synthesis, with the ideal choice depending on the specific transformation desired. numberanalytics.com

Evans' oxazolidinone auxiliaries are among the most popular and well-studied chiral auxiliaries, particularly for asymmetric aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.orgresearchgate.net The comparison reveals distinct strengths for each class.

Oppolzer's camphorsultam, the parent structure of (R)-(-)-Acryloyl-2,10-camphorsultam, and Evans' oxazolidinones both generally provide high levels of diastereoselectivity. researchgate.netyork.ac.uk A significant advantage of the camphorsultam auxiliary is the highly crystalline nature of its N-acyl derivatives, which simplifies purification of the diastereomeric intermediates by crystallization. scielo.org.mx

In aldol reactions, Evans' auxiliaries are renowned for producing "syn-aldol" products with excellent diastereoselectivity when an N-propionyl group is used. scielo.org.mx However, they are less effective for acetate (B1210297) aldol reactions. In contrast, sulfur-based auxiliaries like camphorsultam have proven to be highly effective in aldol reactions involving an N-acetyl group. scielo.org.mx The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, leading to highly predictable stereochemical outcomes.

Removal of Evans' auxiliaries is typically achieved through hydrolysis. wikipedia.orgwilliams.edu For camphorsultam derivatives, cleavage can be performed under various conditions, often using reagents like lithium aluminum hydride or boron trichloride, to yield the desired enantiopure compound.

Table 1: this compound vs. Evans' Oxazolidinone Auxiliaries

Feature This compound (Oppolzer's Sultam) Evans' Oxazolidinone Auxiliaries
Primary Applications Diels-Alder, conjugate additions, alkylations, aldol reactions. researchgate.net Aldol reactions, alkylations, Diels-Alder reactions. wikipedia.org
Key Advantage Highly crystalline derivatives aid purification; effective for acetate aldol reactions. scielo.org.mx Excellent selectivity for "syn-aldol" products with N-propionyl groups. scielo.org.mx
Stereocontrol High, due to rigid bicyclic camphor (B46023) backbone. High, due to sterically directing substituents. wikipedia.org
Limitations May require specific reagents for removal. Less effective for acetate aldol additions. scielo.org.mx

| Auxiliary Removal | e.g., LiAlH₄, BCl₃, LiOH/H₂O₂. | Hydrolysis (e.g., LiOH/H₂O₂). williams.edu |

Pioneered by E.J. Corey in 1975, (−)-8-phenylmenthol was one of the first chiral auxiliaries to be introduced. wikipedia.org While historically significant, it is reportedly difficult to prepare. wikipedia.org As an alternative, auxiliaries based on trans-2-phenyl-1-cyclohexanol (B1200244) were later developed and used effectively in transformations like ene reactions. wikipedia.org

In comparison, this compound is derived from camphorsultam, which is a commercially available and robust auxiliary. Its broad applicability across a wide range of reactions, including cycloadditions and conjugate additions, combined with its high and predictable stereocontrol, often makes it a more practical choice for many synthetic applications. researchgate.net

Chiral auxiliaries derived from the "chiral pool" of natural amino acids are a valuable resource. For instance, pseudoephedrine can be used as a chiral auxiliary where it forms an amide with a carboxylic acid. wikipedia.org Deprotonation and subsequent reaction with an electrophile are directed by the resident stereocenters of the auxiliary. wikipedia.org Sulfur-containing auxiliaries derived from amino acids, such as thiazolidinethiones, have also demonstrated superior performance in certain cases, including acetate aldol reactions. scielo.org.mx

This compound, while not derived from an amino acid, offers the advantage of a rigid, conformationally locked bicyclic system. This rigidity minimizes competing reaction pathways and often leads to higher and more reliable stereoselectivity compared to more flexible, acyclic amino acid-derived auxiliaries.

The SAMP/RAMP auxiliaries, developed by Dieter Enders, are powerful tools specifically for the asymmetric α-alkylation of ketones and aldehydes. wikipedia.org The methodology involves the formation of a chiral hydrazone, which is then deprotonated to form an azaenolate that reacts with an electrophile. wikipedia.orgmit.edu A key advantage is the ability to produce either enantiomer of the final product by selecting either the (S)-auxiliary (SAMP) or the (R)-auxiliary (RAMP). wikipedia.org

This contrasts with the application of this compound, which functions as a chiral dienophile in Diels-Alder reactions or as a Michael acceptor in conjugate additions. It is not used for the direct α-alkylation of carbonyl compounds via a hydrazone intermediate. Therefore, the choice between these auxiliaries is dictated by the specific transformation required. For α-alkylation of a ketone, SAMP/RAMP is the specialized tool. For an asymmetric Diels-Alder reaction, this compound is an excellent choice.

Cleavage of the SAMP/RAMP auxiliary to regenerate the ketone or aldehyde often requires oxidative methods, such as ozonolysis, or hydrolysis. wikipedia.orgnih.gov The removal of the camphorsultam auxiliary from the product of a conjugate addition or cycloaddition is typically achieved via reductive or hydrolytic cleavage of the amide bond.

Table 2: this compound vs. SAMP/RAMP Auxiliaries

Feature This compound SAMP/RAMP Hydrazone Auxiliaries
Reaction Type Primarily Diels-Alder and conjugate additions. Asymmetric α-alkylation of ketones and aldehydes. wikipedia.org
Mechanism Acts as a chiral Michael acceptor or dienophile. Forms a chiral hydrazone/azaenolate intermediate. wikipedia.org
Key Advantage Versatile for cycloadditions and conjugate additions with high stereocontrol. researchgate.net Access to both product enantiomers by choosing SAMP or RAMP. wikipedia.org

| Auxiliary Removal | Reductive or hydrolytic cleavage (e.g., LiAlH₄, LiOH). | Ozonolysis or hydrolysis. wikipedia.orgnih.gov |

Carbohydrates represent a vast and inexpensive source of chiral molecules. They can be employed as chiral auxiliaries, leveraging their inherent stereochemistry to direct reactions. However, their use can be complicated by their high degree of functionalization (multiple hydroxyl groups), which often necessitates additional protection and deprotection steps. Furthermore, the conformational flexibility of some carbohydrate derivatives can lead to lower levels of stereoselectivity compared to more rigid auxiliaries.

This compound offers a distinct advantage in its structural rigidity. The camphor backbone provides a well-defined and predictable steric environment, which is a primary reason for the high diastereoselectivity observed in its reactions. The attachment and cleavage protocols for camphorsultam are well-established and generally efficient, making it a more streamlined option in many synthetic routes. scielo.org.mx

Criteria for Auxiliary Selection in Asymmetric Synthesis

The decision to use a particular chiral auxiliary is guided by a set of established criteria that aim to maximize efficiency and stereochemical purity. The ideal auxiliary should meet the following standards:

High Asymmetric Induction : The primary function of the auxiliary is to provide a high degree of stereocontrol, resulting in a product with high diastereomeric or enantiomeric excess. numberanalytics.comnumberanalytics.com

Ease of Attachment and Cleavage : The auxiliary must be attached to the substrate and subsequently removed from the product easily and in high yield. Crucially, the cleavage conditions must be mild enough to avoid racemization or decomposition of the desired product. numberanalytics.comyork.ac.uk

Availability and Cost : For practical synthesis, especially on a larger scale, the auxiliary should be readily and inexpensively available. The availability of both enantiomeric forms is a significant advantage, as it allows for the synthesis of either enantiomer of the target molecule. york.ac.uk

Predictable Stereochemistry : The stereochemical outcome of the reaction should be predictable, allowing for the targeted synthesis of a specific stereoisomer. williams.edu

Crystallinity of Intermediates : Auxiliaries that form crystalline derivatives with the substrate are highly desirable. This allows for the easy separation of diastereomers by crystallization, which can often upgrade the diastereomeric excess to >99% and simplifies purification. york.ac.ukscielo.org.mx

Substrate Scope : A versatile auxiliary should be applicable to a broad range of substrates and reaction types. williams.edu

Ultimately, the choice is a pragmatic one, balancing the strengths and weaknesses of each auxiliary against the specific demands of the target synthesis. numberanalytics.com

Scope and Generality of Asymmetric Transformations

This compound and other chiral auxiliaries derived from Oppolzer's camphorsultam are celebrated for their broad applicability in a multitude of asymmetric transformations. researchgate.net The rigid camphor backbone provides a well-defined chiral environment, enabling high levels of stereocontrol in reactions such as Diels-Alder cycloadditions, conjugate additions, and alkylations. wikipedia.org The acryloyl moiety in this compound makes it a particularly effective dienophile in asymmetric Diels-Alder reactions.

In comparison, Evans' oxazolidinone auxiliaries are also highly versatile and have been successfully employed in a wide range of stereoselective reactions, including aldol additions, alkylations, and Diels-Alder reactions. wikipedia.orgwilliams.edu The steric influence of the substituents at the 4 and 5 positions of the oxazolidinone ring directs the approach of incoming reagents, thereby controlling the stereochemical outcome. wikipedia.org

Other notable chiral auxiliaries, such as those derived from pseudoephedrine and SAMP/RAMP (S)- and (R)-1-amino-2-methoxymethylpyrrolidine), also exhibit broad utility. Pseudoephedrine auxiliaries are particularly effective in the asymmetric alkylation of enolates, while SAMP/RAMP hydrazones are well-suited for the asymmetric alkylation of aldehydes and ketones. wikipedia.org

The choice of a particular chiral auxiliary often depends on the specific transformation being conducted. For instance, in the synthesis of manzacidin B, camphorsultam was found to be superior to an oxazolidinone auxiliary in achieving a specific (2S,3R)-selectivity. wikipedia.org This highlights that while many auxiliaries have a broad scope, their effectiveness can be substrate and reaction-dependent.

Achieved Diastereoselectivity and Enantioselectivity Levels

A critical measure of a chiral auxiliary's efficacy is the level of diastereoselectivity and, consequently, the enantioselectivity of the final product. This compound is known to induce high levels of stereoselectivity, often achieving diastereomeric excess (d.e.) values exceeding 90-99% in various reactions, including cycloadditions and conjugate additions. In asymmetric Diels-Alder reactions with dienes like cyclopentadiene (B3395910), it can yield bicyclic products with greater than 90% enantiomeric excess (e.e.).

Evans' oxazolidinone auxiliaries are also renowned for their ability to afford high levels of diastereoselectivity. williams.edu For example, in the alkylation of an N-propionyl oxazolidinone with allyl iodide, the ratio of diastereomeric products can be as high as 98:2. williams.edu This high diastereoselectivity allows for the facile separation of the major diastereomer, leading to a final product with high enantiomeric purity. williams.edu

The diastereoselectivity of reactions employing chiral auxiliaries can often be influenced by reaction conditions such as temperature and the choice of Lewis acid catalyst. numberanalytics.com Lowering the reaction temperature can enhance selectivity by minimizing alternative, less-selective reaction pathways. numberanalytics.com

Table 1: Comparative Diastereoselectivity in Asymmetric Reactions

Chiral AuxiliaryReaction TypeSubstrate/ReagentDiastereomeric Ratio (d.r.) or Diastereomeric Excess (d.e.)Reference
This compoundDiels-AlderCyclopentadiene>90% e.e.
This compoundConjugate AdditionVariousup to 99% d.e.
Evans' OxazolidinoneAlkylationN-propionyl oxazolidinone / Allyl iodide98:2 williams.edu
CamphorsultamAldol ReactionNot specifiedHigh (anti-aldol) researchgate.net
PseudoephedrineAlkylationNot specifiedHigh wikipedia.org

This table presents a selection of reported diastereoselectivity levels and is not exhaustive.

Practical Aspects of Auxiliary Introduction and Removal

The practical utility of a chiral auxiliary is heavily dependent on the ease and efficiency of its attachment to the substrate and its subsequent removal from the product. wikipedia.org The process should ideally be high-yielding and not compromise the stereochemical integrity of the desired product. wikipedia.org

This compound is typically synthesized by the acylation of (R)-2,10-camphorsultam with acryloyl chloride in the presence of a base. researchgate.net The removal of the camphorsultam auxiliary can be achieved under various conditions, often involving hydrolysis or reduction, to yield the final product. numberanalytics.comwikipedia.org For instance, N-acyloxazolidinones derived from Evans' auxiliaries can be cleaved via hydrolysis with reagents like lithium hydroxide (B78521) and hydrogen peroxide to afford the corresponding carboxylic acid. williams.edu

Availability of Starting Materials and Overall Synthetic Efficiency

The synthesis of this compound itself involves a straightforward acylation step from the parent sultam. researchgate.net Similarly, Evans' oxazolidinones are typically prepared from corresponding amino acids, which are also part of the chiral pool. researchgate.net

While the use of stoichiometric amounts of a chiral auxiliary may seem less efficient than catalytic asymmetric methods, auxiliary-based approaches often offer advantages in terms of reliability, predictability, and the ease of separation of diastereomeric intermediates. wikipedia.orgwilliams.eduacs.org The ability to separate diastereomers by standard techniques like chromatography or crystallization can be a significant practical advantage, especially when the diastereoselectivity is not perfect, as it still allows for the isolation of an enantiomerically pure product. wikipedia.orgwilliams.edu The cost-effectiveness and scalability of auxiliary-mediated reactions make them valuable in both academic and industrial settings. researchgate.netrsc.org

Future Directions and Emerging Research Avenues for R Acryloyl 2,10 Camphorsultam

Exploration of Novel Stereoselective Transformations and Methodologies

The utility of (R)-(-)-Acryloyl-2,10-camphorsultam and related camphorsultam auxiliaries is expanding beyond traditional applications like Diels-Alder and Claisen reactions. wikipedia.org Researchers are exploring their use in a wider array of stereoselective transformations.

One promising area is the development of novel cycloaddition reactions. For instance, camphorsultam auxiliaries have been successfully employed in asymmetric [3+2] cycloadditions of azomethine ylides to generate highly substituted, optically active pyrrolidines, which are common structural motifs in biologically active compounds. researchgate.netmsu.edu Silver(I)-catalyzed asymmetric [C+NC+CC] coupling processes using Oppolzer's camphorsultam have demonstrated the ability to construct complex pyrrolidines in a single step with excellent stereocontrol. researchgate.net

Furthermore, the integration of photoredox catalysis with chiral auxiliary-mediated synthesis is an emerging frontier. This dual-catalyst strategy allows for the generation of radical intermediates under mild conditions, which can then participate in highly stereoselective reactions controlled by the chiral auxiliary. springernature.comacs.orgacs.org This approach has been successfully applied to enantioselective [2+2] and [3+2] cycloadditions, as well as conjugate addition reactions. acs.org The ability to independently tune the photocatalyst and the chiral Lewis acid or auxiliary offers significant flexibility in reaction design. nih.gov

Recent advances in N-heterocyclic carbene (NHC) catalysis also present new opportunities. In 2022, an enantioselective sulfonylation of 2-(substituted acryloyl)benzaldehydes was reported using a chiral NHC catalyst, highlighting the potential for developing novel catalytic reactions for substrates bearing acryloyl functionalities, similar to that in this compound. frontiersin.orgnih.gov

Integration of Auxiliary-Mediated Syntheses into Flow Chemistry and Automation Platforms

A significant drawback of using stoichiometric chiral auxiliaries is the generation of waste and the need for multiple steps to attach and remove the auxiliary. rsc.org Integrating these synthetic sequences into continuous flow reactors and automated platforms offers a powerful solution to these challenges.

A key development in this area is the demonstration of a telescoped three-stage chiral auxiliary-mediated transformation in a flow system. rsc.orgrsc.org This process included the asymmetric hydrogenation of olefins using Oppolzer's sultam, followed by continuous separation of the product and the auxiliary. rsc.orgrsc.org This automated, closed-loop system allowed for the real-time recycling of the chiral auxiliary, effectively making the stoichiometric auxiliary "pseudo-catalytic". researchgate.net This approach dramatically reduces reaction times (over 100-fold shorter than batch processing) and waste, addressing major atom and step economy issues. rsc.orgrsc.orgresearchgate.net

Flow chemistry also offers enhanced control over reaction parameters, such as temperature and mixing, which can lead to improved yields and selectivities. beilstein-journals.org The development of modular flow reactors allows for the rapid screening of reaction conditions and seamless scaling from discovery to production. beilstein-journals.orgnih.gov The application of flow chemistry to a broader range of auxiliary-mediated reactions is a key area of future research that promises to make these reliable synthetic methods more efficient and sustainable. researchgate.net

Application of Green Chemistry Principles to this compound Chemistry

The choice of solvents and reagents also plays a crucial role. Researchers are exploring the use of safer, more environmentally benign solvents and replacing stoichiometric reagents with catalytic alternatives. azocleantech.com For example, the development of catalytic, enantioselective versions of reactions that traditionally rely on stoichiometric chiral auxiliaries is a major objective in green chemistry. nih.gov

The use of green chemistry metrics, such as atom economy, process mass intensity (PMI), and reaction mass efficiency (RME), provides a quantitative framework for evaluating and comparing the environmental performance of different synthetic routes. nih.govresearchgate.netrsc.orgmdpi.com Applying these metrics to syntheses involving this compound will be essential for guiding the development of more sustainable processes. The use of real-time analysis, as facilitated by techniques like benchtop NMR in flow systems, can also contribute to pollution prevention by allowing for in-process monitoring and control. azocleantech.com

Advanced Applications in Complex Natural Product Total Synthesis

This compound and its parent auxiliary have proven to be invaluable tools in the total synthesis of complex natural products, where precise control of stereochemistry is paramount. wikipedia.orgresearchgate.net

A notable example is the total synthesis of (+)-bakuchiol , a meroterpenoid with a chiral quaternary carbon center. rsc.orgnanu-skincare.comresearchgate.net An asymmetric Claisen rearrangement mediated by Oppolzer's camphorsultam was a key step in constructing this challenging stereocenter. researchgate.net The thermal rearrangement of a geraniol-derived substrate attached to the chiral auxiliary proceeded with high diastereoselectivity, enabling the synthesis of the target molecule in high enantiomeric purity after removal of the auxiliary. rsc.org

The synthesis of the manzacidins , a family of marine alkaloids with unique tetrahydropyrimidine (B8763341) structures, has also benefited from the use of camphorsultam auxiliaries. wikipedia.orgresearchgate.net In the total synthesis of manzacidin B , a copper-catalyzed aldol (B89426) reaction between an α-methylserine-derived aldehyde and an isocyanoacetate bearing a camphorsultam auxiliary proceeded with high diastereoselectivity to establish the correct stereochemistry of the final product. lookchem.com

Oppolzer's sultam has also been utilized as a key chiral auxiliary in the stereoselective synthesis of the antitumor antibiotic belactosin C and its analogs. nih.gov The ability to control the anti/syn diastereoselectivity of an aldol reaction by varying the stoichiometry of the Lewis acid provided a flexible approach to these complex molecules. nih.gov These examples underscore the continuing importance of this compound in accessing complex and biologically significant molecules.

Design and Development of Next-Generation Camphorsultam-Based Auxiliaries with Enhanced Performance

While Oppolzer's sultam is highly effective, there is ongoing research to develop new generations of chiral auxiliaries with even greater performance. numberanalytics.com The design of these new auxiliaries is guided by principles aimed at enhancing reactivity and stereoselectivity. numberanalytics.com

Key design principles for chiral auxiliaries include:

Conformational Rigidity: A rigid molecular framework limits the number of accessible transition states, leading to higher stereochemical control. numberanalytics.com

Stereoelectronic Effects: The strategic placement of functional groups can influence the electronic properties of the reactive center, enhancing both reactivity and selectivity. numberanalytics.com

Steric Hindrance: Bulky groups can be used to effectively shield one face of the reactive molecule, directing the approach of incoming reagents. numberanalytics.com

Researchers are developing new chiral sultam auxiliaries based on the camphor (B46023) scaffold, aiming to fine-tune these properties for specific applications. hkbu.edu.hk For example, modifications to the sultam backbone can alter its steric and electronic properties, potentially leading to improved diastereoselectivity in reactions like the Diels-Alder reaction. hkbu.edu.hk

Beyond the camphor framework, scientists are also exploring entirely new chiral auxiliary designs. These efforts are often inspired by the success of existing auxiliaries but aim to overcome their limitations. For instance, new families of chiral auxiliaries based on conformationally restricted versions of (-)-8-phenylmenthol (B56881) have been developed and shown to provide comparable diastereoselectivity to established auxiliaries. nih.gov The development of novel bifunctional peptidyl guanidine (B92328) catalysts for atroposelective synthesis also highlights the trend towards creating highly specialized catalysts and auxiliaries for challenging transformations. nanu-skincare.com The ultimate goal is to create a toolbox of chiral auxiliaries that provides chemists with a range of options for tackling any stereochemical challenge with high efficiency and predictability.

Q & A

Q. How can researchers ensure ethical transparency when reporting negative or inconclusive results with this compound?

  • Methodological Answer : Adhere to FAIR data principles:
  • Findability : Deposit raw data in repositories like Zenodo with persistent identifiers.
  • Accessibility : Provide open-access protocols for synthetic steps.
  • Interoperability : Use standardized metadata (e.g., MIME-TYPE for spectra).
  • Reusability : Publish negative results in journals like ACS Omega to prevent publication bias .

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